Reactivity Profile: Alkoxycarbonylation Performance of 2-Bromotetradecane as a Secondary Alkyl Bromide
2-Bromotetradecane, as a secondary alkyl bromide, demonstrates effective reactivity in iron-catalyzed alkoxycarbonylation reactions. In a study optimizing reaction conditions for unactivated alkyl bromides, 2-bromotetradecane was used as a benchmark substrate. Under optimized conditions (CuTc catalyst, Fe3(CO)12, 40 bar CO), it achieved high conversion and yield to the corresponding ester [1]. In contrast, primary alkyl bromides like 1-bromotetradecane are generally more reactive in SN2 pathways and often require different catalyst systems or conditions to achieve comparable selectivity in such transformations [2]. This highlights the need to select the specific alkyl bromide based on the desired reaction pathway and catalyst system.
| Evidence Dimension | Conversion and yield in iron-catalyzed alkoxycarbonylation |
|---|---|
| Target Compound Data | High conversion and ester yield under optimized conditions (exact yield dependent on specific catalyst and alcohol) [1] |
| Comparator Or Baseline | 1-Bromotetradecane (primary alkyl bromide): Typically requires different catalyst systems (e.g., Pd-based) for efficient carbonylation [2] |
| Quantified Difference | Qualitative difference in required catalyst systems and reaction pathways; quantitative yield data for 2-bromotetradecane under specific conditions is available in the referenced study [1]. |
| Conditions | CuTc (5 mol%), L (5 mol%), Fe3(CO)12 (5 mol%), NaOMe, CO (40 bar), MeOH/toluene, 24 h [1] |
Why This Matters
This evidence confirms that 2-bromotetradecane is a viable substrate for iron-catalyzed carbonylative coupling, a cost-effective alternative to precious metal catalysis, making it a strategic choice for developing economical synthetic routes.
- [1] Liu, W.; Li, Y.; et al. Alkoxycarbonylation of unactivated alkyl bromides. Communications Chemistry 2018, 1, 39. View Source
- [2] Brennführer, A.; Neumann, H.; Beller, M. Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angew. Chem. Int. Ed. 2009, 48, 4114-4133. View Source
